N,N'-Di-9-acridinyl-(4,4'-bipiperidine)-1,1'-diethanamine

Catalog No.
S13615643
CAS No.
119643-88-8
M.F
C40H44N6
M. Wt
608.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Di-9-acridinyl-(4,4'-bipiperidine)-1,1'-dieth...

CAS Number

119643-88-8

Product Name

N,N'-Di-9-acridinyl-(4,4'-bipiperidine)-1,1'-diethanamine

IUPAC Name

N-[2-[4-[1-[2-(acridin-9-ylamino)ethyl]piperidin-4-yl]piperidin-1-yl]ethyl]acridin-9-amine

Molecular Formula

C40H44N6

Molecular Weight

608.8 g/mol

InChI

InChI=1S/C40H44N6/c1-5-13-35-31(9-1)39(32-10-2-6-14-36(32)43-35)41-21-27-45-23-17-29(18-24-45)30-19-25-46(26-20-30)28-22-42-40-33-11-3-7-15-37(33)44-38-16-8-4-12-34(38)40/h1-16,29-30H,17-28H2,(H,41,43)(H,42,44)

InChI Key

JGHICYRKPGXJOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2CCN(CC2)CCNC3=C4C=CC=CC4=NC5=CC=CC=C53)CCNC6=C7C=CC=CC7=NC8=CC=CC=C86

N,N'-Di-9-acridinyl-(4,4'-bipiperidine)-1,1'-diethanamine is a synthetic compound characterized by its complex structure, which includes two acridine moieties and a bipiperidine backbone. Its molecular formula is C40H44N6C_{40}H_{44}N_{6} with a molecular weight of approximately 608.81 g/mol . The compound features a diethanamine functional group, contributing to its potential biological and chemical reactivity.

Typical of amines and acridines. It can undergo:

  • Nucleophilic substitutions: The nitrogen atoms in the bipiperidine and diethanamine groups can act as nucleophiles, reacting with electrophiles.
  • Oxidation reactions: The acridine rings can be oxidized to form more reactive species.
  • Formation of salts: Interaction with acids can lead to the formation of quaternary ammonium salts, which may enhance solubility and biological activity.

N,N'-Di-9-acridinyl-(4,4'-bipiperidine)-1,1'-diethanamine exhibits significant biological activity, particularly in the field of pharmacology. Research suggests that compounds containing acridine structures often demonstrate:

  • Antimicrobial properties: They may inhibit the growth of bacteria and fungi.
  • Antitumor activity: Acridine derivatives are known for their ability to intercalate DNA, potentially leading to cell cycle arrest and apoptosis in cancer cells.
  • Cytotoxic effects: The compound may induce cytotoxicity in various cell lines, making it a candidate for further investigation in cancer therapy.

The synthesis of N,N'-Di-9-acridinyl-(4,4'-bipiperidine)-1,1'-diethanamine typically involves several steps:

  • Synthesis of acridine derivatives: Starting from 9-acridinecarboxaldehyde, reactions with appropriate amines can yield substituted acridines.
  • Formation of bipiperidine moiety: Bipiperidine can be synthesized from piperidine derivatives through alkylation or cyclization methods.
  • Coupling reaction: The final step involves coupling the acridine derivatives with the bipiperidine framework using standard coupling reagents like carbodiimides or through reductive amination techniques.

N,N'-Di-9-acridinyl-(4,4'-bipiperidine)-1,1'-diethanamine has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new anticancer agents or antimicrobial drugs.
  • Chemical probes: For studying biological processes involving nucleic acids due to its intercalating properties.
  • Material science: As a component in organic electronics or photonic devices due to its unique electronic properties.

Interaction studies involving N,N'-Di-9-acridinyl-(4,4'-bipiperidine)-1,1'-diethanamine focus on its binding affinity with biological macromolecules such as DNA and proteins. Techniques like surface plasmon resonance or fluorescence spectroscopy may be employed to assess these interactions. Preliminary studies indicate that the compound can effectively intercalate into DNA, influencing gene expression and cellular responses.

Several compounds share structural similarities with N,N'-Di-9-acridinyl-(4,4'-bipiperidine)-1,1'-diethanamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N,N'-Bis(1-nitro-9-acridinyl)-(4,4'-bipiperidine)C40H42N8O4C_{40}H_{42}N_{8}O_{4}Contains nitro groups enhancing reactivity
N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamideC12H24N2O2C_{12}H_{24}N_{2}O_{2}Sulfonamide group increases solubility
9-AminoacridineC13H10N2C_{13}H_{10}N_{2}Simpler structure; known for DNA intercalation

Uniqueness

N,N'-Di-9-acridinyl-(4,4'-bipiperidine)-1,1'-diethanamine is unique due to its dual acridinyl substitution which enhances its ability to interact with nucleic acids compared to simpler acridines. Its bipiperidine backbone provides additional flexibility and potential for further functionalization, making it a versatile candidate for drug development.

XLogP3

8.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

608.36274543 g/mol

Monoisotopic Mass

608.36274543 g/mol

Heavy Atom Count

46

Dates

Last modified: 08-10-2024

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